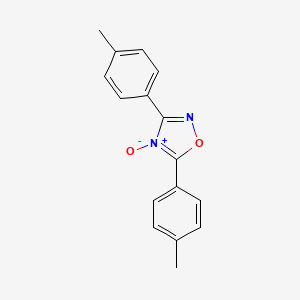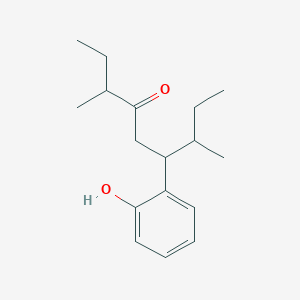
6-(2-Hydroxyphenyl)-3,7-dimethylnonan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Hydroxyphenyl)-3,7-dimethylnonan-4-one is an organic compound characterized by the presence of a hydroxyphenyl group and a nonanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Hydroxyphenyl)-3,7-dimethylnonan-4-one can be achieved through several synthetic routes. One common method involves the condensation reaction between 2-hydroxyacetophenone and a suitable aliphatic aldehyde under basic conditions. The reaction typically proceeds via the formation of an intermediate aldol product, which is then dehydrated to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale aldol condensation reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure product. The choice of solvents, catalysts, and reaction conditions can be optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(2-Hydroxyphenyl)-3,7-dimethylnonan-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-(2-Hydroxyphenyl)-3,7-dimethylnonanoic acid.
Reduction: Formation of 6-(2-Hydroxyphenyl)-3,7-dimethylnonan-4-ol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
6-(2-Hydroxyphenyl)-3,7-dimethylnonan-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(2-Hydroxyphenyl)-3,7-dimethylnonan-4-one involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory and cancer pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 6-(2-Hydroxyphenyl)-3,7-dimethyloctan-4-one
- 6-(2-Hydroxyphenyl)-3,7-dimethylundecan-4-one
Uniqueness
6-(2-Hydroxyphenyl)-3,7-dimethylnonan-4-one is unique due to its specific structural features, such as the length of the nonanone backbone and the presence of the hydroxyphenyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
61714-06-5 |
|---|---|
Molecular Formula |
C17H26O2 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
6-(2-hydroxyphenyl)-3,7-dimethylnonan-4-one |
InChI |
InChI=1S/C17H26O2/c1-5-12(3)15(11-17(19)13(4)6-2)14-9-7-8-10-16(14)18/h7-10,12-13,15,18H,5-6,11H2,1-4H3 |
InChI Key |
RPFBPAGIWQBBEN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(CC(=O)C(C)CC)C1=CC=CC=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B14574684.png)
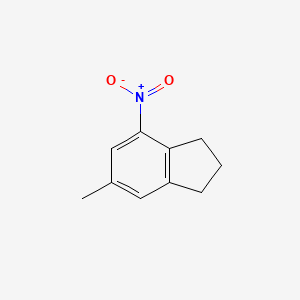
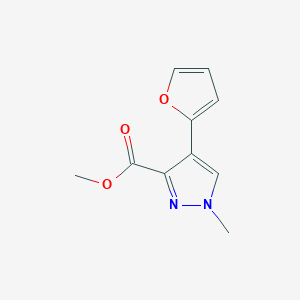
![1-[2,4-Bis(trichloromethyl)-2H,4H-1,3-benzodioxin-6-yl]ethan-1-one](/img/structure/B14574704.png)
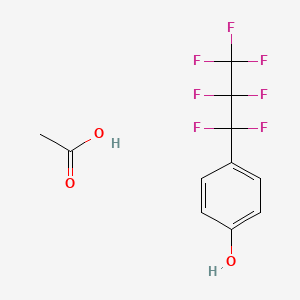
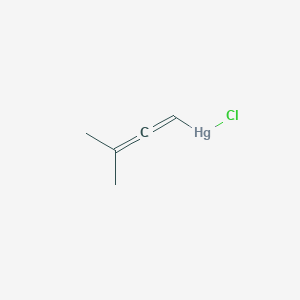
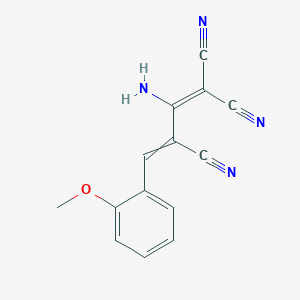
![N~1~-{[Ethyl(dimethyl)silyl]methyl}hexane-1,6-diamine](/img/structure/B14574744.png)
![4-Oxo-7-{[5-(phenylsulfanyl)pentyl]oxy}-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14574757.png)
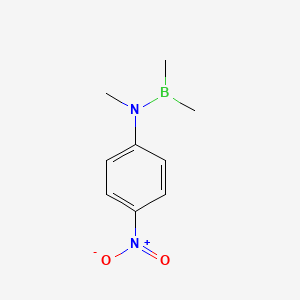
![3-[3-(4-Bromophenyl)-3-oxopropyl]benzene-1-carboximidamide](/img/structure/B14574774.png)
![2,4-Dichloro-1-{4-[(oxo-lambda~4~-sulfanylidene)amino]phenoxy}benzene](/img/structure/B14574776.png)
propanedioate](/img/structure/B14574777.png)
